(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid
Brand Name: Vulcanchem
CAS No.: 10148-71-7
VCID: VC21203128
InChI: InChI=1S/C6H13NO3/c1-3(2)5(8)4(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)
SMILES: CC(C)C(C(C(=O)O)N)O
Molecular Formula: C6H13NO3
Molecular Weight: 147.17 g/mol

(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid

CAS No.: 10148-71-7

Cat. No.: VC21203128

Molecular Formula: C6H13NO3

Molecular Weight: 147.17 g/mol

* For research use only. Not for human or veterinary use.

(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid - 10148-71-7

Specification

CAS No. 10148-71-7
Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
IUPAC Name 2-amino-3-hydroxy-4-methylpentanoic acid
Standard InChI InChI=1S/C6H13NO3/c1-3(2)5(8)4(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)
Standard InChI Key ZAYJDMWJYCTABM-UHFFFAOYSA-N
Isomeric SMILES CC(C)[C@H]([C@@H](C(=O)[O-])[NH3+])O
SMILES CC(C)C(C(C(=O)O)N)O
Canonical SMILES CC(C)C(C(C(=O)O)N)O

Introduction

Chemical Identity and Structural Characteristics

(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid is an alpha-amino acid with a hydroxyl group at the beta position and a branched aliphatic side chain. The compound features two chiral centers with specific stereochemistry: an S configuration at the alpha carbon (position 2) and an R configuration at the beta carbon (position 3). This particular stereochemical arrangement is critical for its biological and chemical properties.

Identification Parameters

The compound is primarily identified through several standard parameters that enable researchers to accurately source and reference the material:

ParameterValue
CAS Number10148-71-7
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
IUPAC Name(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid
Common Synonyms(2S,3R)-(+)-2-amino-3-hydroxy-4-methylpentanoic acid, L-Leucine, 3-hydroxy-, (3R)-, beta-Hydroxyleucine

This compound can be considered a hydroxylated derivative of leucine, featuring the hydroxyl group at the beta position with a specific R configuration, while maintaining the standard S configuration at the alpha carbon typical of L-amino acids .

Structural Representation

The molecular structure of (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid contains several key functional groups that define its chemical behavior:

  • A carboxylic acid group (-COOH)

  • A primary amine group (-NH2) at the alpha position

  • A hydroxyl group (-OH) at the beta position

  • A branched aliphatic side chain with an isopropyl group

The exact spatial arrangement of these groups is defined by the specific stereochemistry at positions 2 and 3, which is crucial for the compound's biological activity and chemical reactivity .

Physical and Chemical Properties

Understanding the physical and chemical properties of (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid is essential for researchers planning to work with this compound in laboratory settings.

Physical Characteristics

The compound typically exists as a solid at room temperature, with specific physical characteristics that influence its handling and storage requirements. While the search results don't provide complete data on all physical properties, the following information can be useful for researchers:

PropertyValue
Physical StateSolid
Molecular Weight147.17 g/mol
Storage RecommendationRoom temperature or -20°C (depending on form)

Chemical Reactivity

As an alpha-amino acid with additional functional groups, (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid exhibits chemical properties characteristic of both amino acids and alcohols. The presence of both carboxylic acid and amine groups allows for peptide bond formation, while the hydroxyl group provides additional hydrogen bonding capabilities and can participate in various chemical transformations.

The stereochemistry at positions 2 and 3 significantly influences the compound's chemical behavior and its interactions with other molecules, particularly in enzymatic reactions and asymmetric syntheses .

Desired ConcentrationAmount of Compound
For 1 mM solutionUse 0.14717 mg per mL of solvent
For 5 mM solutionUse 0.73585 mg per mL of solvent
For 10 mM solutionUse 1.4717 mg per mL of solvent

When preparing stock solutions, it is recommended to select an appropriate solvent based on the compound's solubility characteristics and the requirements of the intended application .

Applications in Research and Synthesis

(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid serves several important functions in biochemical and synthetic organic chemistry research.

Synthetic Applications

One of the primary applications of this compound is as a reagent for the synthesis of optically pure alpha-amino acids . The specific stereochemistry of the compound makes it valuable in stereoselective synthesis, where controlling the three-dimensional arrangement of atoms is crucial.

The compound can serve as a building block in the synthesis of more complex molecules, including:

  • Peptides and peptidomimetics

  • Enzyme inhibitors

  • Natural product analogues

  • Pharmaceutical intermediates

Research Applications

In research settings, (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid can be utilized for various purposes:

  • As a standard or reference compound in analytical methods

  • In structure-activity relationship studies of amino acid derivatives

  • For investigating stereoselective enzymatic reactions

  • As a probe to study protein-ligand interactions

The specific stereochemistry makes it particularly valuable in chiral recognition studies and for understanding the influence of stereochemistry on biological activity.

Related Compounds and Isomers

(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid is one of several possible stereoisomers of 2-amino-3-hydroxy-4-methylpentanoic acid, each with distinct properties and applications.

Stereoisomers

The compound has two chiral centers, resulting in four possible stereoisomers:

  • (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid (the subject of this report)

  • (2S,3S)-2-amino-3-hydroxy-4-methylpentanoic acid

  • (2R,3R)-2-amino-3-hydroxy-4-methylpentanoic acid

  • (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid

Interestingly, some commercial products contain a mixture of the (2S,3R) and (2S,3S) isomers as a hydrochloride salt . This suggests that both isomers may have similar applications or may be utilized together in certain research contexts.

Structural Analogs

Structural analogs of this compound include:

  • L-leucine (lacking the hydroxyl group at position 3)

  • Other beta-hydroxy amino acids with different side chains

  • Amino alcohols derived from similar structures

These related compounds may exhibit similar chemical properties but different biological activities depending on the specific arrangement of functional groups and stereochemistry.

According to the search results, there is research literature mentioning (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid. One reference cited is work by Belokon, Y., et al. in Chimica Acta (1992), suggesting the compound has been utilized in chemical research for several decades .

The compound appears to be of interest in the development of methodologies for the synthesis of optically pure amino acids, which has significant implications for pharmaceutical research, peptide chemistry, and biochemical studies.

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